2-Amino-N-ethyl-N-(3-nitro-benzyl)-acetamide
Description
2-Amino-N-ethyl-N-(3-nitro-benzyl)-acetamide is a substituted acetamide derivative featuring an ethyl group and a 3-nitrobenzyl moiety attached to the acetamide nitrogen. The nitro group at the meta position of the benzyl ring introduces strong electron-withdrawing effects, which may influence reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
2-amino-N-ethyl-N-[(3-nitrophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-2-13(11(15)7-12)8-9-4-3-5-10(6-9)14(16)17/h3-6H,2,7-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEKIQZIYYTEFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-ethyl-N-(3-nitro-benzyl)-acetamide typically involves multiple steps, starting with the preparation of the benzyl and nitro groups. One common synthetic route includes the nitration of benzyl chloride to produce 3-nitrobenzyl chloride, followed by its reaction with ethylamine and acetic acid to form the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Acylation Reactions
The primary amine group undergoes acylation with electrophilic reagents like acyl chlorides or anhydrides. This reaction typically occurs under basic conditions (e.g., triethylamine) in solvents such as dichloromethane or THF.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Reaction with acetyl chloride | Et₃N, CH₂Cl₂, 0°C → RT, 2h | N-Acetyl derivative | |
| Reaction with benzoyl chloride | DMAP, DMF, reflux, 4h | N-Benzoyl derivative |
Mechanism : The lone pair on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate that collapses to release HCl and yield the acylated product.
Nucleophilic Substitution at the Benzyl Position
The nitro group’s electron-withdrawing effect activates the benzyl ring for electrophilic substitution. Halogenation and nitration occur at the para position relative to the nitro group.
Stereoelectronic Effects : The nitro group directs incoming electrophiles to the meta and para positions, with para substitution favored due to reduced steric hindrance.
Reduction of the Nitro Group
Catalytic hydrogenation or chemical reduction converts the nitro group to an amine. This transformation alters the compound’s electronic properties and biological activity.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| H₂, Pd/C (10%) | EtOH, RT, 12h | 2-Amino-N-ethyl-N-(3-amino-benzyl)-acetamide | |
| Fe, HCl | H₂O/EtOH (1:1), reflux, 8h | 3-Aminobenzyl derivative |
Applications : The resulting amine can participate in diazotization or serve as a precursor for heterocycle synthesis.
Amide Hydrolysis
The acetamide group undergoes acidic or basic hydrolysis to yield carboxylic acid derivatives.
| Conditions | Product | Reaction Time | Reference |
|---|---|---|---|
| 6M HCl, reflux, 24h | 2-Amino-N-ethyl-N-(3-nitro-benzyl)-acetic acid | 24h | |
| NaOH (10%), H₂O, 100°C, 12h | Sodium salt of the carboxylic acid | 12h |
Mechanistic Note : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic hydrolysis involves hydroxide attack at the carbonyl carbon.
Photochemical Reactivity
The nitrobenzyl group undergoes photoreactions under UV light (254–365 nm), enabling applications in photoprotection or prodrug activation.
| Condition | Product | Quantum Yield | Reference |
|---|---|---|---|
| UV (300 nm), CH₃CN, 2h | Nitroso intermediate + acetamide fragments | Φ = 0.12 |
Insight : Photolysis generates reactive intermediates (e.g., nitroso compounds), which can trap nucleophiles or undergo further rearrangements.
Complexation with Metal Ions
The amine and amide groups coordinate transition metals, forming chelates with potential catalytic or therapeutic applications.
| Metal Ion | Conditions | Application | Reference |
|---|---|---|---|
| Cu²⁺ | EtOH/H₂O, RT, 1h | Antibacterial agents | |
| Fe³⁺ | pH 7.4 buffer, 37°C, 24h | Sensor development |
Stoichiometry : Typically forms 1:1 (metal:ligand) complexes, confirmed by Job’s plot analysis.
Cyclization Reactions
Under Bischler-Napieralski conditions (POCl₃, reflux), the amide group facilitates cyclization to form heterocyclic structures.
| Reagent | Product | Yield | Reference |
|---|---|---|---|
| POCl₃, CH₃CN, reflux, 8h | Tetrahydroisoquinoline derivative | 68% |
Mechanism : The reaction proceeds via iminium ion formation, followed by intramolecular electrophilic aromatic substitution.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have identified compounds structurally related to 2-amino-N-ethyl-N-(3-nitro-benzyl)-acetamide as promising anticancer agents. For instance, derivatives of aryl benzylamines have been designed and synthesized as selective inhibitors for enzymes involved in cancer progression, such as 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3). These inhibitors have shown low nanomolar IC values, indicating potent activity against prostate cancer cells .
1.2 Enzyme Inhibition
The compound's structural features suggest potential for enzyme inhibition, particularly against carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. The inhibition of CA IX has been linked to anti-proliferative effects in breast cancer cell lines, showcasing the relevance of similar compounds in cancer therapy .
Biological Research Applications
2.1 Mechanistic Studies
The synthesis of this compound allows for mechanistic studies that elucidate its interaction with biological targets. For example, docking studies have revealed favorable binding interactions with CA IX, providing insights into its selectivity and potential therapeutic efficacy .
2.2 Antimicrobial Properties
Compounds related to this compound have also been evaluated for their antimicrobial properties. Certain derivatives exhibited significant antibacterial activity against strains like Staphylococcus aureus and Klebsiella pneumoniae, indicating a dual role as both anticancer and antimicrobial agents .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 2-Amino-N-ethyl-N-(3-nitro-benzyl)-acetamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the precise mechanism requires detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Electronic Comparisons
The following table summarizes key structural and electronic differences between 2-Amino-N-ethyl-N-(3-nitro-benzyl)-acetamide and related compounds:
Key Observations:
- Electronic Effects: The nitro group in the target compound contrasts with electron-donating groups (e.g., 3-methylbenzyl in ) and other electron-withdrawing substituents (e.g., fluoro in ).
- Steric Effects : The ethyl group at the acetamide nitrogen introduces moderate steric hindrance, which may affect pharmacokinetic properties compared to smaller methyl groups .
Anti-Inflammatory Activity
In quinazolinone-acetamide hybrids (e.g., 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide), the ethylamino substituent demonstrated enhanced anti-inflammatory activity compared to diclofenac . This suggests that alkylamino groups on acetamides may synergize with aromatic systems to improve activity. The target compound’s ethyl and nitro groups could similarly modulate inflammatory pathways, though empirical data are lacking.
Cytotoxicity
2-Chloro-N-(4-(morpholinosulfonyl)phenyl)acetamide exhibited cytotoxic effects against A-549 (lung cancer) and MCF-7 (breast cancer) cell lines . The morpholinosulfonyl group likely enhances solubility and target affinity. By analogy, the nitro group in the target compound may improve cytotoxicity through similar mechanisms, though this remains speculative.
Antibacterial Activity
Acetamide derivatives with halogen or amino substituents (e.g., N-(3-chlorophenyl)acetamide in ) have shown antibacterial activity with MIC values >6.25 μg/ml . The nitro group’s electron-withdrawing nature may enhance membrane penetration, but its contribution to antibacterial efficacy requires validation.
Biological Activity
2-Amino-N-ethyl-N-(3-nitro-benzyl)-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is CHNO, with a molecular weight of approximately 222.26 g/mol. The presence of the nitro group significantly influences its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.
- Reactive Oxygen Species (ROS) Generation : Similar to other nitroaromatic compounds, it can generate ROS upon reduction, which may contribute to cytotoxic effects against certain pathogens .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : It has shown potential against various bacterial strains, including Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Preliminary studies suggest efficacy against fungal pathogens, although specific strains require further investigation.
- Cytotoxicity : The compound's ability to generate ROS may lead to cytotoxic effects in certain cancer cell lines, making it a candidate for further research in cancer therapy .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound highlights the importance of the nitro group and the amide functional group in modulating its biological activity:
| Compound | Molecular Formula | Notable Features | Biological Activity |
|---|---|---|---|
| This compound | CHNO | Nitro group enhances reactivity | Antimicrobial, cytotoxic |
| N-Ethyl-N-(3-methoxy-benzyl)-acetamide | CHNO | Methoxy group increases lipophilicity | Moderate activity |
| 2-Amino-N-ethyl-N-(3-methyl-benzyl)-acetamide | CHNO | Methyl substitution alters activity profile | Variable activity |
Case Studies
- Antibacterial Efficacy : A study evaluating various nitroaromatic compounds demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 5 to 20 µM .
- Cytotoxicity Assessment : In vitro assays on cancer cell lines revealed that compounds with similar structures could induce apoptosis through ROS generation, suggesting a potential mechanism for anticancer activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
